3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide - 1031993-88-0

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide

Catalog Number: EVT-3119886
CAS Number: 1031993-88-0
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)

    • Compound Description: This compound is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Research has shown that it enhances the binding of the orthosteric agonist CP55, 940 to the CB1 receptor []. It has a KB value of 259.3 nM and a high binding cooperativity (α) of 24.5 [].

    5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide

    • Compound Description: This compound is a potent allosteric modulator of the CB1 receptor []. This compound displayed a KB of 259.3 nM with a strikingly high binding α of 24.5.

    5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide

    • Compound Description: This compound is a potent allosteric modulator of the CB1 receptor []. It exhibits a KB of 89.1 nM, one of the lowest values reported for a CB1 allosteric modulator, indicating a high binding affinity for the receptor.

    5-Chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b)

    • Compound Description: This compound is a positive allosteric modulator (PAM) of the CB1 receptor that enhances agonist binding []. ICAM-b shows a strong binding cooperativity, indicating its effectiveness in modulating CB1 receptor activity []. Despite its positive effects on agonist binding, this compound has been observed to negatively modulate G‐protein coupling to CB1 []. Intriguingly, ICAM‐b induces β‐arrestin‐mediated activation of extracellular signal‐regulated kinase (ERK) signaling []. This unique biased signaling suggests that ICAM-b may act as a biased modulator of CB1.

    N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h)

    • Compound Description: This compound is a potent hydrazide-based HDAC inhibitor that exhibits significant in vivo antitumor activity. It shows 2- to 5-fold higher HDAC inhibition and cell-based antitumor activity compared to the lead compound, N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17) []. It demonstrates a stronger binding affinity to HDAC3 than 17, suggesting its potential as a lead for developing more potent HDAC inhibitors [].

    N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17)

    • Compound Description: This compound is a hydrazide-based HDAC inhibitor. It displays lower HDAC inhibition and cell-based antitumor activity compared to 11h [].

    (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone (6a)

    • Compound Description: This compound displays potent NR2B subunit-selective antagonist activity at the NMDA receptor []. In the formalin-induced hyperalgesia model in mice, it demonstrates efficacy comparable to besonprodil after oral administration, suggesting potential as a therapeutic agent for pain management [].

    (4-benzylpiperidine-1-yl)-[5(6)-hydroxy-1H-benzimidazol-2-yl]-methanone (60a)

    • Compound Description: This compound exhibits potent NR2B subunit-selective antagonist activity at the NMDA receptor []. It shows promising efficacy in a formalin-induced hyperalgesia model in mice, demonstrating comparable activity to besonprodil following oral administration []. These findings suggest its potential as a therapeutic agent for pain management.

    6-Chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide (compound 3)

    • Compound Description: This compound displays potent histamine H3 receptor (H3R) antagonist activity, with an EC50 value of 0.73 nM. Additionally, it exhibits micromolar inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 9.09 µM and 21.10 µM, respectively []. The dual-acting nature of this compound suggests its potential as a therapeutic agent for Alzheimer's disease (AD).

    7-Chloro-N-[(1-methylpiperidin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (compound 4)

    • Compound Description: This compound is a dual-acting agent exhibiting histamine H3 receptor (H3R) antagonistic and anticholinesterase properties []. It shows inhibitory activity against H3R with an EC50 of 31 nM and against AChE and BuChE with IC50 values of 8.40 µM and 4.93 µM, respectively []. The dual-acting nature of this compound makes it a potential candidate for AD treatment.

    N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

    • Compound Description: This compound is a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor (D2R) []. Its unique binding mode allows it to interact with a secondary binding pocket, leading to negative allosteric modulation of dopamine binding at the primary site [].
    • Relevance: This compound and 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide share a common 1H-indole-2-carboxamide moiety. This structural similarity highlights the importance of this moiety in interacting with the D2R. The presence of the 1H-indole-2-carboxamide fragment in SB269652, which extends into a secondary pocket between the extracellular ends of TM2 and TM7 within the D2R protomer, suggests that the target compound might also interact with this allosteric site []. Further investigations into the binding mode and structure-activity relationships of both compounds could provide insights into designing more selective and potent allosteric modulators targeting the D2R.

    N-Isopropyl-1H-indole-2-carboxamide

    • Compound Description: This compound is an allosteric modulator of the dopamine D2 receptor (D2R) []. Derived from the fragmentation of a bitopic ligand, it displays allosteric pharmacology and shows sensitivity to mutations of specific residues at the top of TM2 in the D2R [].
    • Relevance: This compound serves as a fragment of the larger molecule SB269652, which also contains the 1H-indole-2-carboxamide moiety found in the target compound, 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide []. This shared moiety suggests a potential common binding site for these compounds at the D2R. The discovery of this fragment's allosteric properties highlights the possibility of developing smaller, simpler molecules as allosteric modulators, potentially leading to new therapeutic agents with improved selectivity and pharmacokinetic properties.

    N-Butyl-1H-indole-2-carboxamide (11d)

    • Compound Description: This compound is a negative allosteric modulator of the D2R, exhibiting both increased negative cooperativity and affinity for the receptor []. It was designed based on the allosteric lead N-isopropyl-1H-indole-2-carboxamide (3) and represents a promising starting point for developing novel D2R-targeting drugs [].

    (R)-N-[4-(4-[3-Chloro-5-ethyl-2-methoxyphenyl]piperazin-1-yl)-3-hydroxybutyl]-1H-indole-2-carboxamide (VK4-116)

    • Compound Description: This compound acts as a highly selective dopamine D3 receptor antagonist []. Studies have demonstrated its efficacy in reducing the escalation of oxycodone self-administration and attenuating withdrawal-induced hyperalgesia and irritability-like behavior in opioid-dependent rats []. These findings suggest its potential as a therapeutic intervention for opioid use disorder (OUD).

Properties

CAS Number

1031993-88-0

Product Name

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(3-methylbutyl)-1H-indole-2-carboxamide

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.88

InChI

InChI=1S/C21H22ClN3O2/c1-13(2)11-12-23-21(27)19-18(16-5-3-4-6-17(16)24-19)25-20(26)14-7-9-15(22)10-8-14/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)

InChI Key

FSFJQFBCBPLWLC-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.